6-Cyclohexyl-4-methyl-2(1H)-pyridone

Description

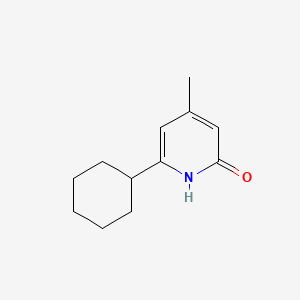

Structure

3D Structure

Properties

IUPAC Name |

6-cyclohexyl-4-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-7-11(13-12(14)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGUFDUEIADEJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217901 |

Source

|

| Record name | 6-Cyclohexyl-4-methyl-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67587-24-0 |

Source

|

| Record name | 6-Cyclohexyl-4-methyl-2(1H)-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067587240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Cyclohexyl-4-methyl-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CYCLOHEXYL-4-METHYL-2(1H)-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW34260O5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Cyclohexyl-4-methyl-2(1H)-pyridone: Properties, Synthesis, and Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Key Ciclopirox-Related Compound

6-Cyclohexyl-4-methyl-2(1H)-pyridone emerges in the pharmaceutical landscape primarily as a significant process-related impurity and potential metabolite of the well-established topical antifungal agent, Ciclopirox Olamine.[1] Often cataloged as N-Deshydroxy Ciclopirox or Ciclopirox Impurity C, this pyridone derivative offers a unique vantage point for understanding the structure-activity relationships (SAR) of its parent compound and the broader class of pyridone antimycotics.[2] The pyridone scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile pharmacophore in designing agents for a range of therapeutic targets, from infectious diseases to oncology.[3] This guide provides a comprehensive technical overview of this compound, consolidating its known chemical properties, outlining a strategic approach to its synthesis and characterization, and discussing its relevance within the broader context of drug development.

Physicochemical and Structural Characteristics

This compound is a heterocyclic organic compound featuring a central pyridin-2-one ring substituted with a cyclohexyl group at the 6-position and a methyl group at the 4-position. The absence of the N-hydroxyl group, present in its parent compound Ciclopirox, is the key structural differentiator and likely a primary determinant of its altered biological activity.

Summary of Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NO | [4] |

| Molecular Weight | 191.27 g/mol | [4] |

| CAS Number | 67587-24-0 | [4] |

| Appearance | Off-White to White Solid | [3][5] |

| Melting Point | 225 - 230 °C | [5] |

| Solubility | Soluble in Methanol and DMSO | [3] |

| pKa (Predicted) | 12.05 ± 0.10 | [5] |

| LogP (XLogP3-AA) | 2.3 | [4] |

Synthetic Strategy and Characterization

While detailed, peer-reviewed synthetic procedures for this compound are not extensively published, its synthesis can be approached through established methodologies for pyridinone construction. A plausible and efficient route involves the cyclization of an appropriate acyclic precursor.

Proposed Synthetic Workflow

A logical synthetic approach would involve the condensation of an enamine or enolate derived from a β-keto ester with an appropriate nitrogen source. Given its structural relationship to Ciclopirox, a likely synthetic pathway would mirror the initial steps of Ciclopirox synthesis, omitting the final N-oxidation step.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Approach

-

Synthesis of the β-keto ester intermediate:

-

To a solution of methyl acetoacetate in an aprotic solvent (e.g., THF, diethyl ether), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added dropwise at a reduced temperature (e.g., 0 °C) to generate the enolate.

-

Cyclohexanecarbonyl chloride is then added slowly to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up involves quenching the reaction with a mild acid, followed by extraction with an organic solvent, drying, and purification (e.g., by column chromatography) to yield the intermediate β-keto ester.

-

-

Cyclization to form the Pyridone Ring:

-

The purified β-keto ester is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

A source of ammonia, such as ammonium acetate or aqueous ammonia, is added in excess.

-

The reaction mixture is heated to reflux for several hours until cyclization is complete (monitored by TLC).

-

Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford pure this compound.

-

Analytical Characterization

A comprehensive characterization of the synthesized compound is crucial for confirming its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the cyclohexyl protons (a series of multiplets in the aliphatic region), a singlet for the methyl group, and signals for the two vinyl protons on the pyridone ring. The NH proton will likely appear as a broad singlet.

-

¹³C NMR will show distinct signals for the carbonyl carbon, the olefinic carbons of the pyridone ring, and the carbons of the cyclohexyl and methyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O (amide) stretch, typically around 1650 cm⁻¹, and a broad absorption for the N-H stretch in the region of 3200-3400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (191.27 g/mol ). Fragmentation patterns can provide further structural confirmation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound. A reverse-phase method, using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility), would be a suitable starting point for analysis.[6]

Biological Activity and Therapeutic Context

As N-deshydroxy Ciclopirox, the primary biological relevance of this compound lies in its relationship to the antifungal drug Ciclopirox. The biological activity of Ciclopirox is well-documented and is believed to be multifaceted.

Mechanism of Action of the Parent Compound: Ciclopirox

Ciclopirox's broad-spectrum antifungal activity is attributed to its ability to chelate polyvalent metal cations, such as Fe³⁺ and Al³⁺.[7] This chelation inhibits metal-dependent enzymes that are essential for cellular processes, including respiration and DNA repair. The N-hydroxy group of Ciclopirox is critical for this iron-chelating activity.

Caption: Simplified signaling pathway for the proposed mechanism of action of Ciclopirox.

Implications for this compound

The absence of the N-hydroxy group in this compound strongly suggests that it would have significantly reduced or no antifungal activity, as it lacks the key functional group for metal chelation. However, this does not render the compound biologically inert. As an impurity in a pharmaceutical formulation, its toxicological profile is of paramount importance. Furthermore, in vivo, it could be a metabolite of Ciclopirox through dehydroxylation, and its pharmacokinetic and pharmacodynamic properties would be relevant to the overall therapeutic and safety profile of the parent drug.

Studies on the biological effects of Ciclopirox impurities are not widely published in the public domain. However, for drug development professionals, the synthesis and characterization of such impurities are critical for:

-

Analytical Method Development: As a reference standard for quantifying its presence in Ciclopirox drug substance and product.

-

Forced Degradation Studies: To understand the degradation pathways of Ciclopirox under various stress conditions.[8]

-

Toxicology and Safety Assessment: To evaluate any potential toxicity associated with the impurity.

Conclusion and Future Directions

This compound, while primarily recognized as an impurity of Ciclopirox, is a compound of significant interest for pharmaceutical scientists. Its well-defined structure provides a valuable tool for analytical and quality control purposes in the manufacturing of Ciclopirox. A deeper understanding of its synthesis and properties is essential for ensuring the safety and efficacy of its parent drug.

Future research could focus on a more detailed biological evaluation of this compound. While it is predicted to have lower antifungal activity, exploring its potential effects on other cellular targets could yield unexpected results. Furthermore, a definitive, published, and optimized synthetic protocol would be a valuable contribution to the scientific community, particularly for those involved in the development and analysis of pyridone-based pharmaceuticals.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

Haskins, K., et al. (2018). Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans. ACS Omega, 3(11), 15489–15498. [Link]

-

PubChem. 6-cyclohexyl-4-methyl-2H-pyran-2-one. National Center for Biotechnology Information. [Link]

-

Allmpus. ciclopirox ep impurity c/ ciclopirox usp rc c. [Link]

-

MDPI. (2023). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. [Link]

-

PubMed. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. [Link]

-

PubMed. (2017). Degradation and Impurity Profile Study of Ciclopirox Olamine After Pre-column Derivatization: A Risk Based Approach. [Link]

-

Toref-Standards. Ciclopirox Olamine EP Impurity C. [Link]

- Google Patents. (2017). A kind of synthetic method of Ciclopirox Olamine.

-

precisionFDA. 6-CYCLOHEXYL-4-METHYL-2H-PYRAN-2-ONE. [Link]

-

MDPI. (2023). Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. [Link]

-

Pharmaffiliates. Ciclopirox-impurities. [Link]

-

SIELC Technologies. (2018). 6-Cyclohexyl-4-methyl-2H-pyran-2-one. [Link]

Sources

- 1. toref-standards.com [toref-standards.com]

- 2. scbt.com [scbt.com]

- 3. allmpus.com [allmpus.com]

- 4. This compound | C12H17NO | CID 71315668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Deshydroxy Ciclopirox | 67587-24-0 [amp.chemicalbook.com]

- 6. 6-Cyclohexyl-4-methyl-2H-pyran-2-one | SIELC Technologies [sielc.com]

- 7. Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation and Impurity Profile Study of Ciclopirox Olamine after Pre-column Derivatization: A Risk Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Cyclohexyl-4-methyl-2(1H)-pyridone and its Derivatives

This guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of 6-cyclohexyl-4-methyl-2(1H)-pyridone, a molecule of significant interest in medicinal chemistry. Given the absence of a publicly available crystal structure for this specific compound, this guide will leverage the crystallographic data of its close and pharmaceutically relevant derivative, Ciclopirox, as a case study. The principles and techniques detailed herein are directly applicable to the structural elucidation of this compound.

This document is intended for researchers, scientists, and drug development professionals with an interest in understanding the three-dimensional architecture of small molecules, which is fundamental to comprehending their chemical behavior, physical properties, and biological activity.

Introduction: The Significance of Crystal Structure in Drug Design

The pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The specific arrangement of atoms in three-dimensional space, or the crystal structure, governs the intermolecular interactions that dictate a molecule's properties, such as solubility, stability, and, most critically, its ability to interact with biological targets.[2] Therefore, a detailed understanding of the crystal structure of molecules like this compound is a cornerstone of rational drug design.

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise atomic arrangement within a crystalline solid.[3][4] This method provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as insights into the packing of molecules within the crystal lattice through non-covalent interactions like hydrogen bonding.[3][5]

The Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The following sections detail the critical stages of this workflow.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step 1: Single Crystal Growth – The Foundation of Quality Data

The success of a crystal structure determination is critically dependent on the quality of the single crystal. For organic molecules like this compound, several techniques can be employed to obtain crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in size with well-defined faces and no visible defects).[6][7]

Common Crystallization Methods:

-

Slow Evaporation: This is often the simplest and most common method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. The gradual increase in concentration promotes the formation of a small number of large, well-ordered crystals.[2][8]

-

Vapor Diffusion: This technique is particularly effective for small quantities of material. A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[8]

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.[1][8]

The choice of solvent is crucial and often requires empirical screening. A good solvent is one in which the compound is moderately soluble.[7]

Step 2: Data Collection – Probing the Crystal with X-rays

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6] The instrument consists of an X-ray source, the goniometer for precise crystal orientation, and a detector to record the diffracted X-rays.[4]

The crystal is rotated while being irradiated with monochromatic X-rays. The electrons of the atoms in the crystal lattice scatter the X-rays, and due to the periodic arrangement of the atoms, constructive interference occurs at specific angles, producing a diffraction pattern of discrete spots.[9] A complete dataset is collected by measuring the intensities and positions of thousands of these reflections at various crystal orientations.[4]

Step 3: Structure Solution and Refinement – From Data to a 3D Model

The collected diffraction data is a reciprocal space representation of the crystal's internal structure. The process of converting this data into a three-dimensional atomic model involves two key stages: structure solution and structure refinement.

Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules, "direct methods" are typically used to mathematically derive an initial set of phases, which allows for the calculation of an initial electron density map. This map reveals the positions of the heavier atoms.

Structure Refinement: The initial atomic model is then refined using a least-squares process. This involves iteratively adjusting the atomic coordinates, and their thermal displacement parameters to improve the agreement between the observed diffraction data and the data calculated from the model.[10]

Key Software:

-

SHELX: A suite of programs that is considered the gold standard for small-molecule crystal structure solution (SHELXS or SHELXT) and refinement (SHELXL).[11][12]

-

Olex2: A user-friendly graphical interface that integrates various crystallographic programs, including SHELX, providing a seamless workflow for structure solution, refinement, and visualization.[5][6][9][13]

Case Study: The Crystal Structure of Ciclopirox Olamine

As a proxy for this compound, we will examine the published crystal structure of Ciclopirox Olamine. Ciclopirox is 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone, a broad-spectrum antifungal agent.[14][15] Its olamine salt was crystallized from a methanol-acetonitrile solution.[3]

The analysis of the Ciclopirox Olamine crystal structure provides valuable insights into the likely conformation and intermolecular interactions of the target molecule.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for Ciclopirox Olamine.[3]

| Parameter | Value |

| Chemical Formula | 2(C₁₂H₁₇NO₂) ⋅ C₂H₇NO |

| Formula Weight | 475.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.513(3) |

| b (Å) | 10.981(2) |

| c (Å) | 16.657(3) |

| β (°) | 105.61(1) |

| Volume (ų) | 2555.1(7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.236 |

| R-factor | 0.054 |

Molecular Conformation and Intermolecular Interactions

The crystal structure of Ciclopirox Olamine reveals several key features:

-

Conformation: The cyclohexane ring adopts a stable chair conformation. The pyridinone ring is nearly planar.[3]

-

Asymmetric Unit: The asymmetric unit contains two molecules of Ciclopirox and one molecule of 2-aminoethanol.[3]

-

Hydrogen Bonding: The structure is stabilized by a network of hydrogen bonds. The hydroxyl group of the Ciclopirox molecule and the hydroxyl and amino groups of the 2-aminoethanol are involved in these interactions, which are crucial for the stability of the crystal lattice.

Caption: A simplified representation of potential hydrogen bonding in Ciclopirox Olamine.

For this compound, which lacks the N-hydroxyl group, the primary hydrogen bonding motif would likely involve the pyridone N-H donor and the C=O acceptor, leading to the formation of dimers or chains, a common feature in the crystal structures of 2-pyridone derivatives.

Conclusion and Future Directions

This guide has outlined the comprehensive process of determining the crystal structure of a small organic molecule, using this compound as a focal point and its derivative, Ciclopirox, as a practical example. The elucidation of the three-dimensional structure through single-crystal X-ray diffraction is an indispensable tool in modern drug discovery and development. The detailed atomic-level information it provides on conformation and intermolecular interactions is critical for understanding a molecule's physicochemical properties and for designing more potent and selective therapeutic agents.

While the crystal structure of this compound is not yet publicly available, the methodologies described herein provide a clear roadmap for its determination. Such a study would be a valuable contribution to the structural chemistry of pyridinone-containing compounds and would further aid in the development of new pharmaceuticals based on this important scaffold.

References

-

Crystal Structure of Ciclopirox Olamine. (n.d.). J-Stage. Retrieved January 16, 2026, from [Link]

-

Olex2. (n.d.). OlexSys. Retrieved January 16, 2026, from [Link]

-

Single-crystal X-ray Diffraction. (n.d.). SERC (Carleton). Retrieved January 16, 2026, from [Link]

-

Olex2 download. (n.d.). SourceForge.net. Retrieved January 16, 2026, from [Link]

-

Olex2. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 16, 2026, from [Link]

-

Girolami, G. S. (2004, January 25). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. Retrieved January 16, 2026, from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). Department of Chemistry: University of Rochester. Retrieved January 16, 2026, from [Link]

-

Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved January 16, 2026, from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved January 16, 2026, from [Link]

-

Coles, S. J., & Gale, P. A. (2012). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 41(10), 3601-3614. Retrieved January 16, 2026, from [Link]

-

Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare. Retrieved January 16, 2026, from [Link]

-

Tarpo, J., Jr., & Tarpo, M. (n.d.). X-Ray Crystallography - Software. Purdue University. Retrieved January 16, 2026, from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 863903. Retrieved January 16, 2026, from [Link]

-

SHELXL - An Easy Structure. (n.d.). Sucrose. Retrieved January 16, 2026, from [Link]

-

Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography » University of Florida. Retrieved January 16, 2026, from [Link]

-

Ciclopirox. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Ciclopirox Olamine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Chemical structure of ciclopirox. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. Single-crystal growth of organic semiconductors - ProQuest [proquest.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. sourceforge.net [sourceforge.net]

- 5. Olex2 - Wikipedia [en.wikipedia.org]

- 6. Olex2 | OlexSys [olexsys.org]

- 7. How To [chem.rochester.edu]

- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 9. Overview | OlexSys [olexsys.org]

- 10. An Easy Structure - Sucrose [xray.uky.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ciclopirox | C12H17NO2 | CID 2749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Solubility Profile of 6-Cyclohexyl-4-methyl-2(1H)-pyridone: A Methodological & Predictive Analysis

An In-Depth Technical Guide for the Research Professional

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug discovery and development, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 6-Cyclohexyl-4-methyl-2(1H)-pyridone in a range of common organic solvents. Due to the compound's amphiphilic nature—possessing both significant nonpolar and polar functionalities—theoretical prediction alone is insufficient. Therefore, this document emphasizes a robust, first-principles experimental approach, grounded in the gold-standard shake-flask method coupled with HPLC-based quantification, to empower researchers with a reliable methodology for generating precise and actionable solubility data.

Introduction to the Molecule and the Primacy of Solubility

This compound is a heterocyclic compound featuring a bulky, nonpolar cyclohexyl group appended to a polar pyridone core. This unique structure is of interest in medicinal chemistry and materials science. Understanding its solubility is not merely an academic exercise; it is fundamental to its practical application. Poor solubility can lead to unpredictable results in biological assays, create challenges in purification and formulation, and ultimately hinder the development of a promising chemical entity.[3]

This guide moves beyond simple data reporting to explain the causal relationships between molecular structure, solvent properties, and dissolution. We will dissect the molecule's constituent parts to form a qualitative prediction, then provide a rigorous, step-by-step protocol for its quantitative determination.

Physicochemical Characterization and Predictive Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5][6] A solute's affinity for a solvent is governed by the interplay of intermolecular forces: van der Waals forces, dipole-dipole interactions, and hydrogen bonding. To predict the behavior of this compound, we must first analyze its structure.

Key Molecular Properties:

-

Molecular Formula: C₁₂H₁₇NO[7]

-

Molecular Weight: 191.27 g/mol [7]

-

Calculated XLogP3: 2.3[7] (This value indicates a moderate lipophilicity, suggesting a balance between aqueous and organic phase preference).

The molecule's structure presents two competing domains:

-

The Hydrophobic Domain: The cyclohexyl ring and the methyl group are nonpolar and aliphatic. These moieties will primarily interact via van der Waals forces and will drive solubility in nonpolar solvents like hexane, toluene, and diethyl ether.

-

The Hydrophilic/Polar Domain: The 2-pyridone ring contains an amide-like lactam functionality. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This polar core favors interactions with polar solvents, particularly those capable of hydrogen bonding (polar protic) like alcohols, and those with strong dipoles (polar aprotic) like DMSO and DMF.

This duality is the central challenge. The large nonpolar group may limit solubility in highly polar solvents, while the polar lactam may limit solubility in highly nonpolar solvents. Therefore, the highest solubility is likely to be found in solvents of intermediate polarity or those that can effectively solvate both parts of the molecule, such as longer-chain alcohols or chlorinated solvents.

Caption: Intermolecular forces driving solubility.

Gold-Standard Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain definitive, high-quality data, an equilibrium (thermodynamic) solubility measurement is required. The shake-flask method is the most reliable and widely accepted technique for this purpose.[8] This protocol ensures that the solvent is fully saturated with the solute and that equilibrium has been reached.

Core Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved compound in the clear supernatant is accurately measured, typically by HPLC.[3][9]

Detailed Experimental Protocol

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

2 mL glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Benchtop centrifuge with temperature control

-

Syringes and 0.22 µm PTFE syringe filters

-

Calibrated analytical balance

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Workflow:

-

Preparation of Saturated Solutions: a. Add an excess of solid this compound to a 2 mL glass vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment. A starting point is ~5-10 mg. b. Accurately add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial. c. Prepare each solvent experiment in triplicate to ensure reproducibility.[10]

-

Equilibration: a. Tightly cap the vials. b. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 850 rpm).[10] c. Allow the suspensions to shake for at least 24 hours to ensure equilibrium is reached. For some compounds, 48 hours may be necessary; consistency is key.[9][11]

-

Phase Separation: a. After equilibration, remove the vials and let them stand at the same constant temperature for ~1-2 hours to allow larger particles to settle.[12] b. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes at 25°C. This will pellet the excess solid. c. Carefully draw the clear supernatant using a syringe. Crucially, do not disturb the solid pellet. d. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This removes any remaining microscopic particulates.[12]

-

Sample Dilution & Quantification by HPLC: a. The filtered saturated solution must be diluted to fall within the linear range of the HPLC calibration curve. Perform a precise, known dilution (e.g., 1:100 or 1:1000) with the mobile phase or a suitable solvent. b. Analyze the diluted sample via a validated HPLC method. c. Determine the concentration of the diluted sample by comparing its peak area to a standard calibration curve.[4][13] d. Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Caption: Shake-Flask / HPLC experimental workflow.

Data Presentation and Expected Results

The quantitative results from the protocol should be summarized in a clear, structured table. This allows for easy comparison across different solvent classes and provides a practical database for future formulation and process development.

Table 1: Solubility Data Template for this compound at 25°C

| Solvent | Solvent Class | Predicted Solubility (Qualitative) | Experimentally Determined Solubility (mg/mL) |

| Hexane | Nonpolar | Low to Moderate | (To be filled with experimental data) |

| Toluene | Nonpolar (Aromatic) | Moderate | (To be filled with experimental data) |

| Dichloromethane | Polar Aprotic | Moderate to High | (To be filled with experimental data) |

| Diethyl Ether | Nonpolar | Low to Moderate | (To be filled with experimental data) |

| Ethyl Acetate | Polar Aprotic | Moderate | (To be filled with experimental data) |

| Acetone | Polar Aprotic | Moderate to High | (To be filled with experimental data) |

| Acetonitrile | Polar Aprotic | Moderate | (To be filled with experimental data) |

| Dimethylformamide (DMF) | Polar Aprotic | High | (To be filled with experimental data) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | (To be filled with experimental data) |

| Methanol | Polar Protic | Moderate to High | (To be filled with experimental data) |

| Ethanol | Polar Protic | Moderate to High | (To be filled with experimental data) |

| Isopropanol | Polar Protic | Moderate | (To be filled with experimental data) |

| Water | Polar Protic | Very Low | (To be filled with experimental data) |

Conclusion

The solubility of this compound in organic solvents is governed by the balance between its large, nonpolar cyclohexyl moiety and its polar, hydrogen-bonding capable pyridone ring. While qualitative predictions provide valuable guidance, they cannot replace precise, quantitative data. The shake-flask method coupled with HPLC analysis represents the definitive approach for generating such data. By following the detailed protocol within this guide, researchers and drug development professionals can build a robust solubility profile for this compound, enabling informed decisions in solvent selection for synthesis, purification, formulation, and screening, thereby accelerating the development pipeline.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Available at: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Available at: [Link]

-

How to determine the solubility of a substance in an organic solvent? (2018). ResearchGate. Available at: [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2023). PharmaGuru. Available at: [Link]

-

(PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2012). Hacettepe University Journal of the Faculty of Pharmacy. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2024). YouTube. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]

-

how can i test the solubility in hplc please ? (2009). Chromatography Forum. Available at: [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Available at: [Link]

-

Taylor, L. S. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Solubility of Organic Compounds. (2023). University of Toronto Scarborough. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Pasadena City College. Available at: [Link]

-

Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). Molecules, 23(1), 163. Available at: [Link]

-

Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). Journal of Medicinal Chemistry, 64(10), 6839–6852. Available at: [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. enamine.net [enamine.net]

- 4. pharmaguru.co [pharmaguru.co]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ws [chem.ws]

- 7. This compound | C12H17NO | CID 71315668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 13. researchgate.net [researchgate.net]

6-Cyclohexyl-4-methyl-2(1H)-pyridone: A Technical Guide to Its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide focuses on the potential pharmacological profile of a specific derivative, 6-Cyclohexyl-4-methyl-2(1H)-pyridone . While direct experimental data on this molecule is limited, its structural similarity to known bioactive compounds, particularly the antifungal agent Ciclopirox, and the broader family of 2-pyridone derivatives, allows for a well-grounded exploration of its potential as an anticancer, antiviral, and anti-inflammatory agent. This document synthesizes current knowledge, details potential mechanisms of action, provides exemplary experimental protocols for validation, and offers insights into the structure-activity relationships that govern the therapeutic potential of this chemical class.

Introduction: The 2-Pyridone Core and the Promise of this compound

The 2-pyridone ring system, a six-membered nitrogen-containing heterocycle, is a cornerstone in the development of novel therapeutics.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, along with its metabolic stability, makes it an attractive pharmacophore.[2] this compound, a derivative of this core structure, is of particular interest due to its close structural analogy to Ciclopirox (6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone), a widely used topical antifungal agent.[3] This relationship suggests that this compound may possess a range of yet-to-be-explored biological activities. This guide will delve into these potential activities, providing a scientific framework for future research and development.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on 2-pyridone derivatives, this compound is predicted to exhibit significant anticancer, antiviral, and anti-inflammatory properties.

Anticancer Potential

The 2-pyridone scaffold is a common feature in a variety of anticancer agents.[2] Derivatives have been shown to exert cytotoxic effects against numerous cancer cell lines, including breast, colon, and lung cancer.[4]

Proposed Mechanism of Action: The primary anticancer mechanism of many 2-pyridone derivatives is believed to be the inhibition of key cellular processes required for tumor growth and survival. This can include the disruption of cell cycle progression, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[5] Some derivatives have been shown to target specific kinases involved in cancer signaling pathways.

Supporting Evidence from Structurally Related Compounds: A wide range of substituted 2-pyridone derivatives have demonstrated potent in vitro anticancer activity. For instance, certain 3,4,6-triaryl-2(1H)-pyridones have shown significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines.[2] Similarly, pyrano[3,2-c]pyridones have been identified as strong inducers of apoptosis in Jurkat cells.[2] The presence of bulky hydrophobic groups, such as the cyclohexyl moiety in this compound, can enhance binding to target proteins and contribute to cytotoxic activity.

Table 1: Anticancer Activity of Representative 2-Pyridone Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrano[3,2-c]pyridones | Jurkat | 0.33 - 0.58 | [2] |

| 3,4,6-Triaryl-2(1H)-pyridones | MCF-7, MDA-MB-231 | 9.3 - 10.7 | |

| 1,2-dihydropyridine derivatives | HEPG2 | 19.2 - 26.5 | [4] |

Antiviral Activity

The 2-pyridone nucleus is also a key component of several antiviral compounds.[6][7] These derivatives have shown efficacy against a range of viruses, including hepatitis B virus (HBV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[7][8][9]

Proposed Mechanism of Action: The antiviral action of 2-pyridone derivatives is often attributed to the inhibition of viral enzymes essential for replication, such as viral polymerases or proteases.[6][8] For example, some 2-pyridone compounds have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle.[8][9]

Supporting Evidence from Structurally Related Compounds: A series of novel 2-pyridone derivatives demonstrated potent inhibitory activity against HBV DNA replication in HepG2.2.15 cells, with some compounds exhibiting IC50 values in the low micromolar range.[7] Furthermore, in silico studies have identified natural products containing the 2-pyridone scaffold as potential inhibitors of the SARS-CoV-2 main protease.[9]

Table 2: Antiviral Activity of Representative 2-Pyridone Derivatives

| Compound Class | Virus | Assay | EC50/IC50 (µM) | Reference |

| N-substituted 2-pyridones | Hepatitis B Virus (HBV) | HBV DNA replication | 0.12 - 0.206 | [6] |

| Pyrimidine fused 2-pyridones | Hepatitis C Virus (HCV) | NS5B polymerase inhibition | 0.027 - 0.034 | [6] |

Anti-inflammatory Properties

Several 2-pyridone and fused pyridone derivatives have been reported to possess significant anti-inflammatory activity.[10][11][12]

Proposed Mechanism of Action: The anti-inflammatory effects of 2-pyridone compounds are likely mediated through the inhibition of key inflammatory pathways. This can involve the suppression of pro-inflammatory enzymes like cyclooxygenase (COX) and the reduction of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS).[10][11] The structural analog, Ciclopirox, has demonstrated anti-inflammatory activity through the inhibition of prostaglandin and leukotriene synthesis.[13]

Supporting Evidence from Structurally Related Compounds: Certain pyridone derivatives fused with a steroidal structure have shown potent anti-inflammatory activity, with some compounds being more effective than the reference drug, Prednisolone, in a carrageenan-induced edema model.[11] Additionally, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives exhibited significant anti-inflammatory effects through dual inhibition of COX-1 and COX-2.[10]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[14][15]

Diagram 1: MTT Assay Workflow

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antiviral Activity: Plaque Reduction Assay

Principle: This assay quantifies the ability of a compound to inhibit the cytopathic effect of a lytic virus. The number of plaques (zones of cell death) is reduced in the presence of an effective antiviral agent.[16][17]

Protocol:

-

Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.

-

Virus and Compound Preparation: Prepare serial dilutions of this compound. Mix a standard amount of virus (e.g., Herpes Simplex Virus) with each compound dilution and incubate for 1 hour.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.

-

Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread.

-

Incubation: Incubate the plates for 2-3 days until plaques are visible.

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

-

EC50 Calculation: The effective concentration that reduces the number of plaques by 50% (EC50) is determined.[18][19]

Diagram 2: Plaque Reduction Assay Workflow

Caption: Key steps in the plaque reduction assay for antiviral testing.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[20][21]

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate for 10-15 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

NO Inhibition Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of treated cells to that of LPS-stimulated cells without the compound.[22][23]

Diagram 3: Nitric Oxide Production Assay Workflow

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation and antiinflammatory activity of 2- and 4-pyridones. | Semantic Scholar [semanticscholar.org]

- 13. nextstepsinderm.com [nextstepsinderm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 19. avys.omu.edu.tr [avys.omu.edu.tr]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mjas.analis.com.my [mjas.analis.com.my]

- 22. researchgate.net [researchgate.net]

- 23. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and isolation of "6-Cyclohexyl-4-methyl-2(1H)-pyridone"

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of 6-Cyclohexyl-4-methyl-2(1H)-pyridone

For the attention of Researchers, Scientists, and Drug Development Professionals.

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern medicinal chemistry, the pyridin-2(1H)-one scaffold is a cornerstone of significant research interest. These heterocycles are not merely synthetic curiosities; they are privileged structures that appear in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Their unique electronic and steric properties, including the ability to act as both hydrogen bond donors and acceptors, make them valuable bioisosteres for amides and phenols.[2] This guide provides a comprehensive, technically-grounded framework for the synthesis, isolation, and characterization of a specific, yet representative member of this class: this compound.

The protocols and methodologies detailed herein are not presented as a rigid, unthinking sequence. Instead, they are framed with the rationale of a seasoned laboratory scientist. We will explore the "why" behind the "how"—elucidating the causal relationships that dictate experimental choices, from the selection of starting materials to the fine-tuning of purification parameters. This document is designed to be a self-validating system, equipping the reader with not just a procedure, but with the scientific understanding to adapt and troubleshoot. Every critical step is supported by authoritative references, ensuring a foundation of trust and scientific integrity.

Introduction to this compound: A Compound of Interest

This compound is a derivative of the 2-pyridone heterocyclic system. Its structure is characterized by a cyclohexyl group at the 6-position and a methyl group at the 4-position of the pyridone ring.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Source |

| Molecular Formula | C12H17NO | [3] |

| Molecular Weight | 191.27 g/mol | [3] |

| IUPAC Name | 6-cyclohexyl-4-methyl-1H-pyridin-2-one | [3] |

| CAS Number | 67587-24-0 | [3] |

Rationale for Synthesis and Study

The synthesis of specifically substituted 2-pyridones like this compound is often driven by structure-activity relationship (SAR) studies in drug discovery programs.[4][5] The lipophilic cyclohexyl group can significantly influence a molecule's interaction with biological targets and its pharmacokinetic profile.

Retrosynthetic Analysis and Synthesis Strategy

While a direct, one-pot synthesis may be possible, a robust and adaptable strategy often involves the synthesis of a related heterocyclic precursor that can be readily converted to the desired pyridone. A common and effective approach is the conversion of a 2-pyranone (also known as a pyrone) to a 2-pyridone.[5] This transformation is typically achieved by reaction with an ammonia source.

The retrosynthetic analysis for this strategy is as follows:

Caption: Retrosynthetic pathway for this compound.

This approach is advantageous because the pyranone precursor, 6-Cyclohexyl-4-methyl-2H-pyran-2-one, can be synthesized through well-established condensation reactions.[6]

Experimental Protocols

Synthesis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one (Precursor)

This synthesis involves a condensation reaction between an aldehyde (cyclohexanecarboxaldehyde) and a β-ketoester (ethyl acetoacetate).

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq), cyclohexanecarboxaldehyde (1.0 eq), and a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (e.g., 0.1 eq). The base catalyzes the Knoevenagel condensation.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Synthesis of this compound (Target Compound)

This step involves the conversion of the pyranone to the pyridone.

Protocol:

-

Reaction Setup: In a sealed pressure vessel, dissolve the purified 6-Cyclohexyl-4-methyl-2H-pyran-2-one (1.0 eq) in a suitable solvent such as ethanol.

-

Ammonia Source: Add an excess of aqueous ammonium hydroxide (e.g., 28% solution).[7] The use of a sealed vessel is crucial to maintain the concentration of ammonia at elevated temperatures.

-

Reaction: Heat the mixture to a temperature between 100-120 °C. The reaction progress should be monitored by TLC until the starting material is consumed.

-

Initial Isolation: After cooling, the solvent is removed under reduced pressure. The crude product may precipitate upon cooling or concentration.

Isolation and Purification Workflow

The isolation and purification of the target compound are critical to obtaining a product of high purity suitable for further research. A multi-step approach is often necessary.

Caption: General workflow for the isolation and purification of 2-pyridones.

Detailed Purification Protocol

-

Precipitation and Filtration:

-

Rationale: If the crude product is a solid, it can often be partially purified by precipitation from the reaction mixture upon cooling, followed by filtration.

-

Procedure: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent (e.g., ethanol or water) to remove soluble impurities.

-

-

Liquid-Liquid Extraction:

-

Rationale: This step is used to separate the product from any remaining water-soluble reagents or byproducts.

-

Procedure: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.[8]

-

-

Column Chromatography:

-

Rationale: This is a highly effective method for separating the target compound from structurally similar impurities.[4][8]

-

Stationary Phase: Silica gel (40–63 μm) is commonly used.[4]

-

Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. The optimal solvent system should be determined by TLC analysis.

-

Procedure: Prepare a column with silica gel slurried in the initial mobile phase. Load the crude product onto the column and elute with the solvent gradient, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

-

-

Recrystallization:

-

Rationale: This is the final step to obtain a highly crystalline, pure product.[8]

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyridones include ethanol, ethyl acetate, or mixtures such as ether/n-hexane.[8]

-

Procedure: Dissolve the product from the chromatography step in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and dry under vacuum.

-

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

Spectroscopic and Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclohexyl protons, the methyl group protons, the vinyl protons on the pyridone ring, and the N-H proton. The chemical shifts and coupling constants will be characteristic of the structure. |

| ¹³C NMR | Resonances for all 12 carbon atoms, including the carbonyl carbon of the pyridone ring (typically in the range of 160-170 ppm). |

| FT-IR | Characteristic absorption bands for the N-H stretch (around 3100-3300 cm⁻¹), C=O stretch (around 1640-1660 cm⁻¹), and C=C stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4] |

| Purity Analysis (HPLC) | A single major peak indicating high purity. The purity can be quantified by integrating the peak area.[4] |

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for the synthesis, isolation, and characterization of this compound. The presented protocols are grounded in established chemical principles for the synthesis of substituted 2-pyridones and emphasize a self-validating approach to purification and analysis. The successful synthesis of this compound provides a valuable building block for further investigation in medicinal chemistry, agrochemicals, and materials science. Future work could involve the derivatization of the pyridone ring to explore SAR, or the investigation of its coordination chemistry.

References

- Al-Afify, A., Al-Deeb, O., Abadi, A., & El-Kashef, H. (Year). Title of the article. Journal Name, Volume(Issue), pages.

-

Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2020). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Demuner, A. J., Valente, V. M. M., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(12), 4973-4986. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2020). Frontiers in Chemistry. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

2 Pyridones. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. (2015). ACS Publications. Retrieved January 16, 2026, from [Link]

-

Isolation of 2-Pyridone Alkaloids from a New Zealand Marine-Derived Penicillium species. (2009). ACS Publications. Retrieved January 16, 2026, from [Link]

-

A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. (2014). SciELO México. Retrieved January 16, 2026, from [Link]

-

4-Hydroxy-6-methylpyridin-2(1H)-one. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

2-Pyridone. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. (2009). National Institutes of Health. Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H17NO | CID 71315668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 6. Buy 6-Cyclohexyl-4-methyl-2H-pyran-2-one | 14818-35-0 [smolecule.com]

- 7. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

Introduction: The Pyridinone Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 6-Cyclohexyl-4-methyl-2(1H)-pyridone: Synthesis, Biological Activity, and Therapeutic Potential

The 2-pyridinone ring system is a quintessential "privileged scaffold" in modern drug discovery.[1][2] These six-membered heterocyclic structures are prevalent in a multitude of biologically active compounds, demonstrating a vast spectrum of pharmacological properties including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5] Their value in medicinal chemistry stems from a unique combination of features: they can serve as both hydrogen bond donors and acceptors, act as bioisosteres for amides and phenyl groups, and their physicochemical properties like lipophilicity and metabolic stability can be finely tuned through substitution.[1][5]

This guide focuses on a specific, yet highly significant, member of this class: This compound . While much of the clinical literature centers on its N-hydroxylated analog, Ciclopirox, a potent antifungal agent, the core structure of this compound serves as the foundational backbone and exhibits its own intrinsic biological activities.[6][7] Understanding this core molecule is paramount for researchers aiming to develop novel therapeutics by leveraging the robust and versatile pyridinone framework. As a Senior Application Scientist, my objective is to provide not just a review of the existing literature, but a practical, in-depth guide that explains the causality behind experimental design and provides actionable protocols for synthesis and evaluation.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is the bedrock of drug development, influencing everything from formulation to bioavailability. The key properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | |

| Molecular Weight | 191.27 g/mol | |

| IUPAC Name | 6-cyclohexyl-4-methyl-1H-pyridin-2-one | |

| CAS Number | 67587-24-0 | |

| XLogP3 (Computed) | 2.3 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 |

Table 1: Physicochemical properties of this compound.

Synthesis and Characterization: A Strategic Approach

The synthesis of substituted 2-pyridinones can be approached through various established condensation reactions.[5] For this compound, a robust and logical pathway involves the construction of a pyran-2-one intermediate followed by amination to form the desired pyridone ring. This method is advantageous due to the commercial availability of starting materials and the generally high yields of the intermediate steps.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding, which is critical for the success of the final reaction and minimizes downstream troubleshooting.

Part 1: Synthesis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one [8][9]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl acetoacetate (26.0 g, 0.2 mol) and cyclohexanecarboxaldehyde (22.4 g, 0.2 mol) in 100 mL of toluene.

-

Causality: Toluene serves as an azeotropic solvent to remove water generated during the condensation, driving the reaction to completion. The Dean-Stark trap is essential for this removal.

-

-

Catalysis: Add piperidine (1.7 g, 0.02 mol) as a basic catalyst.

-

Causality: Piperidine catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene group of ethyl acetoacetate.

-

-

Reflux: Heat the mixture to reflux (approx. 110-120°C) for 4-6 hours, or until water ceases to collect in the Dean-Stark trap.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via vacuum distillation or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 6-cyclohexyl-4-methyl-2H-pyran-2-one as a clear oil.

-

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass for C₁₂H₁₆O₂ is 192.25 g/mol .[8]

Part 2: Synthesis of this compound

-

Reaction Setup: In a sealed pressure vessel, dissolve the purified 6-cyclohexyl-4-methyl-2H-pyran-2-one (19.2 g, 0.1 mol) in 100 mL of aqueous ammonia (28-30%).

-

Causality: A sealed vessel is required to maintain the concentration of ammonia and to allow the reaction to be heated above the boiling point of the aqueous solution, accelerating the reaction rate.

-

-

Heating: Heat the vessel to 120-130°C for 12-18 hours. The internal pressure will increase; ensure the vessel is rated for such conditions.

-

Workup and Purification:

-

Cool the vessel to room temperature before opening.

-

Concentrate the mixture under reduced pressure to remove excess ammonia and water.

-

The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.

-

-

Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, FT-IR (noting the appearance of N-H and amide carbonyl stretches), and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass (Expected [M+H]⁺: 192.1383 for C₁₂H₁₈NO⁺).

Biological Activity and Mechanism of Action

The pyridinone scaffold is renowned for its broad-spectrum antimicrobial activity.[3][4] The N-hydroxylated analog of our target compound, Ciclopirox, is a clinically used antifungal agent, providing a strong rationale for investigating the antifungal potential of this compound.[10][11]

The established mode of action for Ciclopirox provides a validated model for its non-hydroxylated parent. The primary fungitoxic effect is not through membrane disruption (like azoles or polyenes) but through the inhibition of essential cellular processes.[12]

Proposed Mechanism of Action:

-

Inhibition of Precursor Uptake: The primary mechanism is believed to be the inhibition of transport systems responsible for the uptake of essential precursors for macromolecular synthesis, such as amino acids (leucine) and nucleotides (adenine).[12] This starves the cell of the building blocks needed for protein and nucleic acid synthesis, leading to cytostasis and ultimately cell death.

-

Alteration of Cell Permeability: At higher concentrations, the compound can induce leakage of intracellular components, including potassium ions and other small molecules.[12] However, this is considered a secondary effect, as the inhibition of precursor uptake occurs at lower, more clinically relevant concentrations.[12]

Mechanism of Action Diagram

Caption: Inhibition of precursor uptake by this compound.

Experimental Protocols for Biological Evaluation

To validate the proposed antifungal activity and mechanism, a logical, stepwise experimental workflow is essential.

Biological Evaluation Workflow

Caption: Workflow for the biological evaluation of the target compound.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), a key metric for antifungal potency.

-

Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Prepare a fungal inoculum of Candida albicans or Trichophyton rubrum adjusted to a concentration of 1-5 x 10⁵ CFU/mL in RPMI-1640 medium.

-

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in RPMI-1640 medium to achieve a range of final concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound. Include a positive control (fungi + medium, no drug) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth compared to the positive control.

Protocol 2: Radiolabeled Precursor Uptake Assay[13]

This experiment directly tests the hypothesis that the compound inhibits macromolecular synthesis precursors.

-

Cell Preparation: Grow Candida albicans to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with a glucose-salts medium, and resuspend in the same medium to a defined cell density.

-

Pre-incubation: Aliquot the cell suspension into tubes. Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x the MIC) and pre-incubate for 15 minutes at 30°C. Include a no-drug control.

-

Causality: Pre-incubation allows the drug to interact with the cells before the radiolabeled substrate is introduced.

-

-

Uptake Initiation: Add a small volume of high-specific-activity [³H]-leucine or [³H]-adenine to each tube to initiate the uptake experiment.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot from each tube and immediately filter it through a glass fiber filter.

-

Washing: Rapidly wash the filter with ice-cold medium to remove any unincorporated radiolabel.

-

Causality: The rapid, cold wash is critical to stop the uptake process and remove extracellular radioactivity without causing cell lysis.

-

-

Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Analysis: Plot the incorporated radioactivity (in counts per minute or DPM) against time for each drug concentration. A reduction in the rate of uptake compared to the no-drug control indicates inhibition.

Conclusion and Future Directions

This compound represents a foundational structure within a pharmacologically significant class of heterocycles. Based on the robust data from its N-hydroxy analog, Ciclopirox, it is strongly positioned as a candidate for antifungal drug development. The provided synthetic and biological evaluation protocols offer a clear and validated pathway for researchers to explore its potential.

Future work should focus on a systematic Structure-Activity Relationship (SAR) study. Modifications at the N1 position (e.g., hydroxylation, alkylation), the C4-methyl group, and the C6-cyclohexyl ring could be explored to optimize potency, broaden the antimicrobial spectrum, and improve pharmacokinetic properties.[4] The inherent versatility of the pyridinone scaffold ensures that this compound is not just a single compound of interest, but a gateway to a new generation of therapeutic agents.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]

-

Ciclopirox olamine | Properties, Mechanism of action & Uses. Macsen Labs. Available at: [Link]

-

Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). PubMed. Available at: [Link]

-

Ciclopirox: uses, dosing, warnings, adverse events, interactions. MedCentral. Available at: [Link]

-

Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. Available at: [Link]

-

Ciclopirox Olamine Cream USP, 0.77% (Ciclopirox Cream) FOR DERMATOLOGIC USE ONLY. NOT FOR USE IN EYES. DailyMed. Available at: [Link]

-

Loprox (ciclopirox olamine) dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link]

-

A New Series of Pyridinone Derivatives as Potent Non-Nucleoside Human Immunodeficiency Virus Type 1 Specific Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Ciclopirox Topical Suspension: Package Insert / Prescribing Info / MOA. Drugs.com. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health. Available at: [Link]

-

6-CYCLOHEXYL-4-METHYL-2H-PYRAN-2-ONE. precisionFDA. Available at: [Link]

-

Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. ACS Publications. Available at: [Link]

-

Ciclopirox. CAS Common Chemistry. Available at: [Link]

-

1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone | API DMFs. US Drug Master File (DMF) Details. Available at: [Link]

-

3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. MDPI. Available at: [Link]

-